molecular formula C5H7N5 B15131870 Pyrimidine-2-carboximidhydrazide

Pyrimidine-2-carboximidhydrazide

Cat. No.: B15131870
M. Wt: 137.14 g/mol
InChI Key: HXNCJZYYCKSCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine-2-carboximidhydrazide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-2-carboximidhydrazide typically involves the reaction of pyrimidine-2-carboxylic acid with hydrazine or its derivatives. One common method includes the condensation of pyrimidine-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the addition of a catalyst to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors and automated systems may be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-2-carboximidhydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the pyrimidine ring.

Scientific Research Applications

Pyrimidine-2-carboximidhydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Pyrimidine derivatives are explored for their antimicrobial, antiviral, and anticancer properties.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of pyrimidine-2-carboximidhydrazide involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or decreased cell proliferation. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Pyrimidine-2-carboximidhydrazide can be compared with other pyrimidine derivatives, such as:

    Pyrimidine-2-carboxamide: Similar in structure but with an amide group instead of a hydrazide group.

    Pyrimidine-2-carboxylic acid: The parent compound from which this compound is derived.

    Thienopyrimidine: A fused heterocyclic compound with a thiophene ring attached to the pyrimidine ring.

Uniqueness: this compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.

Properties

Molecular Formula

C5H7N5

Molecular Weight

137.14 g/mol

IUPAC Name

N'-aminopyrimidine-2-carboximidamide

InChI

InChI=1S/C5H7N5/c6-4(10-7)5-8-2-1-3-9-5/h1-3H,7H2,(H2,6,10)

InChI Key

HXNCJZYYCKSCAK-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=C(N=C1)/C(=N/N)/N

Canonical SMILES

C1=CN=C(N=C1)C(=NN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.